molecular formula C22H20Br2N2O2S B11072364 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide

Cat. No.: B11072364
M. Wt: 536.3 g/mol
InChI Key: YRSLMWXMEWJIHO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical properties and applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by sulfonation and tert-butylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of OLEDs and other advanced electronic materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it acts as an encapsulation shell to the luminophore, reducing singlet-triplet splitting and enhancing reverse inter-system crossing (RISC) processes . This leads to more efficient light emission and improved device performance.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both tert-butyl and dibromo groups. These features contribute to its distinct chemical reactivity and applications, particularly in the field of organic electronics .

Properties

Molecular Formula

C22H20Br2N2O2S

Molecular Weight

536.3 g/mol

IUPAC Name

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H20Br2N2O2S/c1-22(2,3)13-4-7-16(8-5-13)29(27,28)26-20-12-15(24)11-18-17-10-14(23)6-9-19(17)25-21(18)20/h4-12,25-26H,1-3H3

InChI Key

YRSLMWXMEWJIHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br

Origin of Product

United States

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